3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
“3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is a synthetic organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrimidine precursor.
Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrimidoindole core.
Attachment of the propan-2-ylsulfanyl group: This can be done through a thiolation reaction using a propan-2-ylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidoindole core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidoindole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 3-(4-ethoxyphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-2-one
Uniqueness
The uniqueness of “3-(4-ethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxyphenyl and propan-2-ylsulfanyl groups may confer unique properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-4-26-15-11-9-14(10-12-15)24-20(25)19-18(23-21(24)27-13(2)3)16-7-5-6-8-17(16)22-19/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVHWUJHVFBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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